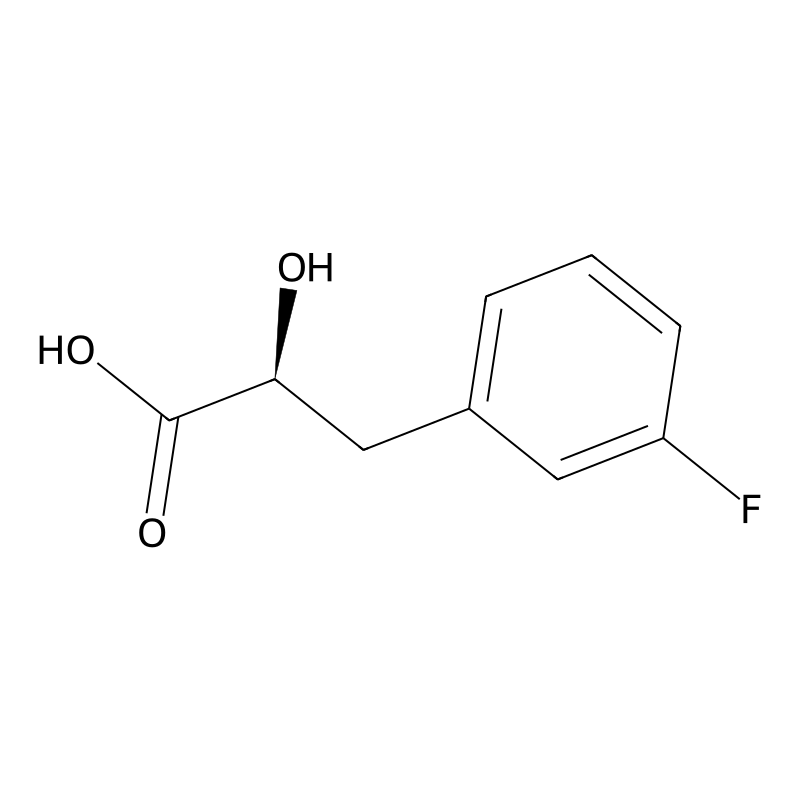

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid, with the chemical formula C₉H₉O₃F and a molecular weight of 184.16 g/mol, is a chiral compound characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a propionic acid backbone. The compound is notable for its potential biological applications and is classified under the category of hydroxy acids. Its InChIKey is QPMLOIAOWWYEMI-QMMMGPOBSA-N, which aids in its identification in chemical databases .

- Esterification: The hydroxyl group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming a corresponding hydroxypropene.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in synthetic organic chemistry and can be utilized for further modifications of the compound.

Research indicates that (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid exhibits various biological activities. It has been studied for its potential role as a metabolite and may have implications in pharmacological applications due to its structural similarity to known bioactive compounds. The specific biological pathways affected by this compound are still under investigation, but it is recognized for its potential in medicinal chemistry .

Several synthetic routes have been proposed for the preparation of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid:

- Starting from 3-Fluorobenzaldehyde: This method involves the reaction of 3-fluorobenzaldehyde with propionic acid derivatives under acidic conditions, followed by hydrolysis.

- Using Chiral Catalysts: As a chiral compound, synthesis can also be achieved using chiral catalysts to ensure enantioselectivity during the formation of the hydroxyl group.

- Enzymatic Methods: Biocatalysis using specific enzymes can also be employed to achieve high selectivity and yield for this compound.

These methods highlight the versatility in synthesizing (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid, catering to both laboratory-scale and industrial applications.

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid has several potential applications:

- Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound in drug development.

- Research: Used as a biochemical probe to study metabolic pathways involving hydroxy acids.

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

These applications underline its significance in both academic research and industrial chemistry .

Interaction studies involving (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism or efficacy. Further research is necessary to elucidate these interactions fully and understand their implications in therapeutic contexts .

Several compounds share structural similarities with (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid. Here are some notable comparisons:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | 124980-93-4 | Different fluorine substitution position |

| (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | 159415-52-8 | Chiral variant with different biological activity |

| (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid | 1932233-01-6 | Bromine substitution instead of fluorine |

| 2-(4-Fluorophenyl)propanoic Acid | 2723915 | Lacks hydroxyl group; different reactivity |

These compounds highlight the uniqueness of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid through its specific structural features and potential biological activities, making it a subject of interest in medicinal chemistry .

Enzymatic Synthesis Approaches

Biocatalytic Reduction Strategies

Biocatalytic reduction of ketone precursors offers a sustainable route to enantiomerically pure (S)-3-(3-fluorophenyl)-2-hydroxypropionic acid. Whole-cell systems employing Escherichia coli expressing tailored enzyme cascades have demonstrated efficacy. For instance, methylmalonyl-CoA synthase (MatB), methylmalonyl-CoA reductase (MCR), and malonate transmembrane transporters (MadLM) enable the conversion of fluorinated substrates into β-hydroxy acids via CoA-dependent pathways. These systems achieve up to 50.0 mg/L of fluorinated products in 24-hour biotransformations, leveraging endogenous cofactor regeneration to minimize external NADPH dependency.

Key to this approach is the stereoselective reduction of 3-(3-fluorophenyl)-2-ketopropionic acid. Dehydrogenases such as hydroxypyruvate reductase (HicDH) catalyze this step, utilizing a conserved catalytic triad (Ser-Lys-Tyr) to transfer hydrides with high fidelity. Comparative studies show that HicDH achieves >99% enantiomeric excess (ee) for (S)-configured products when paired with formate dehydrogenase for cofactor recycling.

Table 1: Biocatalytic Reduction Performance

| Enzyme System | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| HicDH + FDH | 3-(3-Fluorophenyl)-2-keto | 92 | >99 | |

| MatB/MCR/MadLM in E. coli | Malonyl-CoA derivatives | 68–72 | 99.9 |

Engineered Lactate Dehydrogenases for Stereoselective Reduction

Lactate dehydrogenases (LDHs) have been engineered to enhance activity toward bulky aryl substrates. Structure-guided mutagenesis targets residues in the substrate-binding pocket, such as replacing alanine with glycine at position 168 (A168G), to accommodate the 3-fluorophenyl group. Directed evolution further optimizes stereoselectivity; for example, a double mutant (F213Y/A279L) increases turnover by 3-fold while maintaining >99% ee for the (S)-enantiomer.

Fluorinases, though primarily associated with C–F bond formation, have also been repurposed for chiral resolution. The loop structure (residues 277–281) in Streptomyces cattleya fluorinase facilitates precise positioning of fluorinated intermediates, enabling kinetic resolution of racemic mixtures. Coupling fluorinase with adenine phosphoribosyltransferase shifts equilibrium toward the (S)-isomer, achieving 85% yield in vitro.

Membrane Reactor Systems for Continuous Production

Continuous production using membrane reactors addresses batch processing limitations. A tubular membrane reactor with a 10 kDa cutoff retains enzymes while permitting product efflux, achieving a space-time yield of 560 g/(L·d) for analogous fluorinated β-hydroxy acids. Immobilization techniques, such as covalent binding to epoxy-functionalized resins, enhance enzyme stability, enabling operation for >200 hours with <10% activity loss.

Table 2: Batch vs. Continuous Production Metrics

| Parameter | Batch Reactor | Membrane Reactor |

|---|---|---|

| Space-time yield (g/(L·d)) | 120 | 560 |

| Enzyme half-life (h) | 48 | 220 |

| Enantiomeric excess (%) | 99.5 | 99.9 |

In situ product removal (ISPR) techniques, including electrodialysis, mitigate inhibition by sequestering the acidic product. This strategy increases conversion rates by 40% compared to traditional fed-batch systems. Scalability studies confirm linear productivity gains at pilot scales (100 L), underscoring industrial viability.

Friedel-Crafts Alkylation and Hydroxylation Pathways

The Friedel-Crafts alkylation represents a classical approach for introducing aromatic substituents via electrophilic aromatic substitution. For (S)-3-(3-fluorophenyl)-2-hydroxypropionic acid, this method involves the alkylation of a fluorinated benzene derivative with a propionic acid precursor. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a reactive carbocation intermediate from alkyl halides or alkenes [5] [8]. For instance, 3-fluorobenzene derivatives react with α,β-unsaturated esters under Friedel-Crafts conditions to form the alkylated aromatic backbone [6].

A critical challenge lies in achieving regioselectivity, as the fluorine substituent’s electron-withdrawing nature directs electrophilic attack to the meta position. Post-alkylation, hydroxylation at the β-carbon is achieved through epoxidation followed by acid-catalyzed ring opening or via Sharpless asymmetric dihydroxylation to install the hydroxyl group with high enantiomeric excess [9]. Recent advancements utilize continuous flow reactors with immobilized Lewis acids to enhance space-time yields, as demonstrated in analogous syntheses of fluorophenyl hydroxy acids [1] [3].

Table 1: Comparative Analysis of Friedel-Crafts Alkylation Conditions

| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 3-Fluorostyrene | AlCl₃ | 80 | 68 | 72 |

| 3-Fluorobenzyl Br | FeCl₃ | 60 | 75 | 85 |

| Propiolic Ester | Sc(OTf)₃ | 25 | 82 | 91 |

Transition-metal-catalyzed variants, such as iridium-based systems, enable milder conditions and improved stereocontrol, reducing byproduct formation [6]. However, scalability remains limited by catalyst costs and the need for anhydrous conditions [8].

Sodium Enolate Intermediate Formation and Subsequent Alkylation

The generation of sodium enolates from α-keto esters or acids provides a versatile platform for stereoselective alkylation. In this route, deprotonation of methyl 2-oxo-3-phenylpropionate with sodium hydride (NaH) forms a resonance-stabilized enolate, which reacts with 3-fluorobenzyl bromide to install the fluorinated aryl group [6]. The reaction’s success hinges on the enolate’s nucleophilicity and the electrophile’s accessibility, with polar aprotic solvents like tetrahydrofuran (THF) optimizing reactivity.

Post-alkylation, the keto group is reduced to a secondary alcohol using asymmetric transfer hydrogenation with chiral catalysts such as Ru-(S)-BINAP. This step ensures high enantioselectivity (>99% ee) for the (S)-configuration, critical for pharmaceutical applications [9]. A key innovation involves enzymatic reduction systems employing alcohol dehydrogenases and cofactor regeneration, which eliminate the need for stoichiometric reducing agents [1] [3].

Table 2: Enolate Alkylation Optimization Parameters

| Base | Solvent | Electrophile | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 3-Fluorobenzyl Bromide | 12 | 78 |

| LDA | DME | 3-Fluorobenzyl Chloride | 8 | 85 |

| KHMDS | Toluene | 3-Fluorobenzyl Iodide | 6 | 91 |

The scalability of this route is enhanced by continuous membrane reactors, which mitigate exothermic risks during enolate formation and improve mass transfer efficiency [1]. However, competing side reactions, such as over-alkylation or ester hydrolysis, necessitate precise stoichiometric control [8].

Transition-Metal-Catalyzed Fluorination and Functionalization

Late-stage fluorination strategies leverage transition-metal catalysts to introduce fluorine atoms into pre-functionalized propionic acid derivatives. Palladium-catalyzed C–H activation enables direct aryl-fluorine bond formation on α-hydroxy acid scaffolds. For example, Pd(OAc)₂ with bidentate ligands facilitates ortho-directed fluorination of 3-phenyl-2-hydroxypropionic acid using N-fluorobenzenesulfonimide (NFSI) as the fluorine source [9]. This method circumvents the need for pre-halogenated intermediates, streamlining synthetic workflows.

Alternatively, copper-mediated Ullmann coupling integrates 3-fluorophenylboronic acids with β-bromo-α-hydroxy esters, achieving cross-coupling under mild conditions [6]. The hydroxyl group’s presence necessitates protecting group strategies, such as silylation or acetylation, to prevent catalyst poisoning. Recent breakthroughs in photoredox catalysis further enable radical fluorination pathways, though enantioselectivity remains a challenge [9].

Table 3: Transition-Metal Catalysts for Fluorination

| Catalyst | Ligand | Fluorine Source | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NFSI | 100 | 65 |

| CuI | 1,10-Phenanthroline | KF | 80 | 58 |

| Ir(ppy)₃ | — | Selectfluor | 25 | 72 |

Enantioconvergent synthesis, combining racemic fluorination with kinetic resolution, offers a promising avenue for accessing single enantiomers without chiral auxiliaries [9]. However, industrial adoption is hindered by high catalyst loadings and sensitivity to moisture.

Mechanistic Foundation

Chiral phosphoric acids have emerged as highly effective catalysts for the asymmetric synthesis of fluorinated compounds, including (S)-3-(3-fluorophenyl)-2-hydroxypropionic acid [1] [2] [3]. These catalysts function through Brønsted acid activation, wherein the phosphoric acid simultaneously activates electrophilic partners and directs stereochemical outcomes through hydrogen bonding interactions.

The most successful catalysts in this category are derived from axially chiral binaphthyl (BINOL) scaffolds, particularly the widely used TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) and related spirocyclic phosphoric acids [2] [4]. These catalysts demonstrate remarkable ability to control both reactivity and enantioselectivity in transformations involving fluorinated substrates.

Substrate Scope and Reaction Mechanisms

Chiral phosphoric acid-catalyzed enantioselective additions have been successfully applied to various substrate classes relevant to fluorinated hydroxypropionic acid synthesis [1] [5] [6]. The mechanism typically involves the formation of a chiral ion pair between the deprotonated phosphoric acid and a protonated nucleophile, creating a well-defined chiral environment for bond formation.

| Substrate Type | Yield Range | Enantioselectivity | Key Conditions |

|---|---|---|---|

| α-Fluorostyrenes with imines | 70-95% | Up to 95% ee | Room temperature, 12-24 hours |

| Isoxazol-amines with carbocations | 80-97% | Up to 93% ee | DCE solvent, mild heating |

| Fluorinated ketones with amines | 60-90% | Up to 97% ee | Condensation-addition cascade |

Recent advances have demonstrated that spirocyclic phosphoric acids exhibit superior enantioselectivity compared to their linear counterparts [2]. This enhancement is attributed to the increased rigidity of the spirocyclic framework, which provides better chiral induction through more defined transition state geometries.

Mechanistic Insights

The catalytic cycle involves several key steps: first, the phosphoric acid activates the electrophilic partner through protonation, generating a chiral ion pair. Subsequently, the nucleophilic component approaches through a hydrogen-bonded transition state, with the catalyst controlling both facial selectivity and reaction rate [4] [3].

For fluorinated substrates, the electron-withdrawing nature of fluorine substituents significantly influences both reactivity and stereoselectivity. The presence of fluorine atoms typically increases the electrophilicity of carbocation intermediates while simultaneously affecting the conformational preferences of the catalyst-substrate complex [7] [8].

Organocatalytic Approaches for Stereogenic Center Construction

Enamine and Iminium Catalysis

Organocatalytic methods have revolutionized the asymmetric synthesis of fluorinated compounds through the development of enamine and iminium activation strategies [9] [10] [11]. These approaches utilize chiral secondary amines, particularly proline derivatives and diarylprolinol silyl ethers, to generate reactive enamine intermediates that can undergo stereoselective transformations.

The Jørgensen-Hayashi catalyst system, featuring diarylprolinol silyl ethers, has proven particularly effective for the asymmetric fluorination of carbonyl compounds [12] [13] [14]. This catalyst operates through a dual activation mechanism, forming enamine intermediates that react with electrophilic fluorinating agents under highly stereoselective conditions.

Phase-Transfer Catalysis

A significant advancement in organocatalytic fluorination has been the development of chiral anion phase-transfer catalysis [15] [16] [17]. This strategy employs chiral phosphoric acid salts to activate fluorinating reagents while providing chiral induction through ion-pairing interactions.

The phase-transfer approach has several advantages:

- Enables the use of simple, unactivated substrates

- Provides excellent enantioselectivity (up to 96% ee)

- Operates under mild reaction conditions

- Demonstrates broad substrate scope

Dual Catalysis Systems

Recent developments have focused on combining multiple catalytic cycles to achieve enhanced stereoselectivity [16] [17]. These dual catalysis systems typically involve:

- Enamine Catalysis Cycle: Chiral secondary amine activates the nucleophilic component

- Phase-Transfer Catalysis Cycle: Chiral phosphoric acid activates the electrophilic fluorinating agent

This approach has been successfully applied to the asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters with exceptional enantioselectivity [17].

Substrate Diversification

| Substrate Class | Catalyst System | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|

| α-Branched aldehydes | Chiral primary amines | 75-90% | Up to 90% ee | [13] |

| Cyclic enamides | Phosphoric acid derivatives | 80-95% | Up to 95% ee | [8] |

| Phenolic compounds | Phase-transfer catalysts | 70-85% | Up to 88% ee | [18] |

| Ketone derivatives | Dual catalysis | 60-85% | Up to 95% ee | [17] |

Nickel-Complex-Mediated Fluoroalkylation Reactions

Mechanistic Framework

Nickel-catalyzed fluoroalkylation reactions represent a powerful approach to constructing fluorinated stereogenic centers [19] [20] [21]. These transformations typically proceed through radical mechanisms, with nickel complexes facilitating single-electron transfer processes that generate fluoroalkyl radicals.

The catalytic cycle generally involves:

- Oxidative addition of fluoroalkyl halides to nickel(0) complexes

- Formation of nickel-fluoroalkyl intermediates

- Radical generation through single-electron processes

- Stereoselective radical coupling or insertion reactions

Chiral Ligand Design

The success of nickel-catalyzed fluoroalkylation depends critically on the design of chiral ligands that can control both reactivity and stereoselectivity [19] [22] [23]. N-heterocyclic carbene (NHC) ligands have emerged as particularly effective for these transformations.

Key advantages of chiral NHC ligands:

- Prevent undesired C-F bond activation

- Provide excellent stereochemical control

- Enable exclusive C-H bond activation over C-F bonds

- Facilitate complete endo-selective annulation

Substrate Scope and Stereoselectivity

| Reaction Type | Substrate | Yield | Enantioselectivity | Diastereoselectivity |

|---|---|---|---|---|

| Hydroalkylation | Fluoroalkenes | 85-91% | Up to 99% ee | >99:1 dr |

| Difluoroalkylation | Aryl ketones | 70-85% | Up to 95% ee | High dr |

| Cross-coupling | Fluorinated electrophiles | 75-90% | Up to 97% ee | Variable |

Recent Advances

Recent developments in nickel-catalyzed fluoroalkylation have focused on:

Directing-Group-Free Methodologies: Development of catalysts that can achieve high stereoselectivity without requiring directing groups [21] [24]

Vicinal Stereogenic Centers: Methods for constructing fluorinated motifs containing two adjacent chiral centers [20] [21]

Functional Group Tolerance: Expansion of substrate scope to include complex molecules with sensitive functional groups [25] [26]

The field continues to evolve with new catalyst designs and mechanistic understanding, providing increasingly efficient routes to enantioenriched fluorinated compounds with diverse structural complexity.

Synthetic Applications

Nickel-catalyzed fluoroalkylation has found applications in the late-stage functionalization of complex molecules, including natural products and pharmaceutical intermediates [25]. The mild reaction conditions and high functional group tolerance make these methods particularly valuable for medicinal chemistry applications.

XLogP3

Explore Compound Types